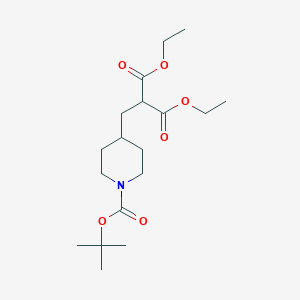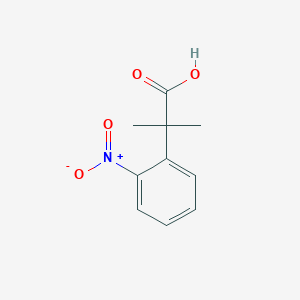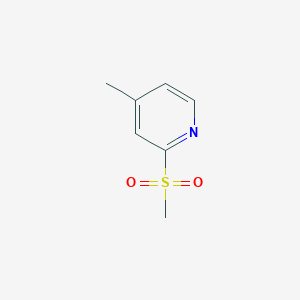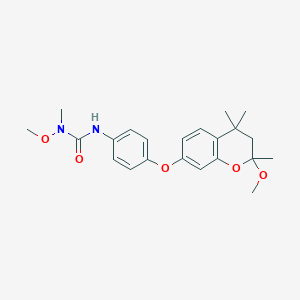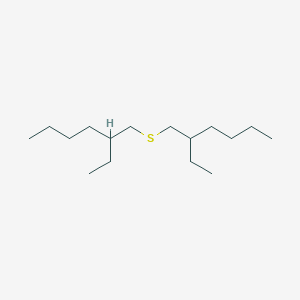
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane is a chemical compound with the molecular formula C8H18ClO3P. It is known for its unique structure, which includes a phosphoryl group bonded to a chloro and 2-methylpropoxy group. This compound is used in various industrial and scientific applications due to its reactivity and functional properties .
Méthodes De Préparation
The synthesis of 1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane typically involves the reaction of phosphoryl chloride with 2-methylpropanol in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of phosphorus.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and corresponding alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane involves its ability to interact with various molecular targets through its phosphoryl and chloro groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane can be compared with similar compounds such as:
Phosphorochloridic acid, bis(2-methylpropyl) ester: Similar structure but different functional groups.
1-(Chloro-(2-ethylpropoxy)phosphoryl)oxy-2-ethyl-propane: Similar reactivity but different alkyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties .
Propriétés
IUPAC Name |
1-[chloro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKMXAZUSSGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938004 |
Source


|
| Record name | Bis(2-methylpropyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17158-87-1 |
Source


|
| Record name | Phosphorochloridic acid, diisobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017158871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methylpropyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
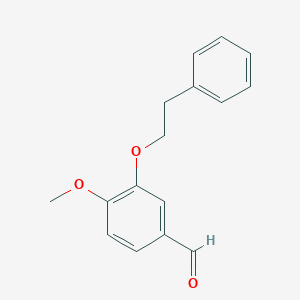
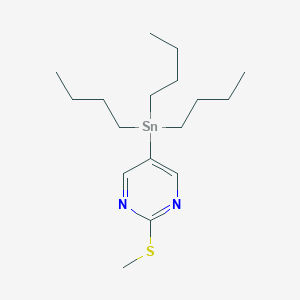

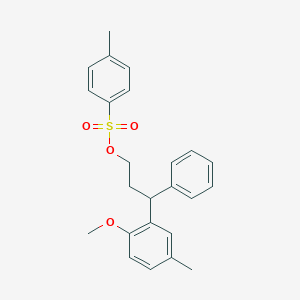
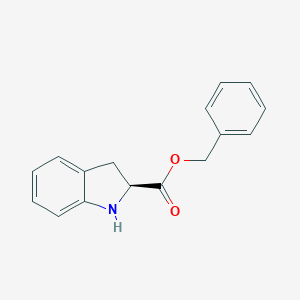
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)
